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Compound Name: 2,3-Diamino-4-methoxypyridine

Cat. No.: B149494

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diamino-4-methoxypyridine is a substituted pyridine derivative of interest in medicinal
chemistry and drug discovery due to the prevalence of the diaminopyridine scaffold in
biologically active molecules. This technical guide provides a comprehensive overview of the
known physicochemical properties, proposed synthesis, and analytical characterization of 2,3-
Diamino-4-methoxypyridine. Given the limited availability of experimental data for this
specific compound, information from closely related analogs is presented to provide a
predictive characterization. Detailed hypothetical experimental protocols for its synthesis and
analysis are included, alongside a discussion of potential biological activities based on the
known pharmacology of similar structures.

Physicochemical Properties

Quantitative data for 2,3-Diamino-4-methoxypyridine is not readily available in the literature.
The following table summarizes a combination of calculated properties and experimental data
for structurally related compounds to provide an estimated profile.
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Property Value Source/Notes
Molecular Formula CeHoN30O -
Molecular Weight 139.16 g/mol Calculated
Molecular Weight

212.08 g/mol Experimental[1]

(Dihydrochloride Salt)

Light Brown Solid )
Appearance i ) Experimental[1]
(Dihydrochloride Salt)

Data for 2,3-Diaminopyridine:

Melting Point Not available
110-115 °C.

Data for 2-Amino-4-
Boiling Point Not available methoxypyridine: 258.6 °C
(Predicted).

2-Amino-4-methoxypyridine is
N ) soluble in DMSO and
Solubility Not available )
methanol, and slightly soluble

in water.

_ Predicted pKa for 2-Amino-4-
pKa Not available o
methoxypyridine is 7.79.[2]

Synthesis and Purification

A definitive, published synthesis for 2,3-Diamino-4-methoxypyridine was not identified.
However, based on established synthetic routes for analogous diaminopyridines, a plausible
synthetic pathway is proposed starting from 4-methoxypyridine. This proposed pathway
involves a three-step process: nitration, amination, and reduction.

Proposed Synthesis Workflow

Nitration Amination Reduction

4-Methoxypyridine HNOS3, H2504 4-Methoxy-3-nitropyridine €8, Sodamide 2-Amino-4-methoxy-3-nitropyridine e.g. Fe/HCl or H2, PA/C

2,3-Diamino-4-methoxypyridine
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Caption: Proposed synthesis of 2,3-Diamino-4-methoxypyridine.

Experimental Protocols

The following are detailed, hypothetical protocols based on established procedures for similar
compounds.[3][4][5]

Step 1: Nitration of 4-Methoxypyridine to 4-Methoxy-3-nitropyridine

» To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice bath,
slowly add 4-methoxypyridine (10.9 g, 0.1 mol).

e Maintain the temperature below 10 °C during the addition.

 To this mixture, add a solution of fuming nitric acid (6.3 mL, 0.15 mol) in concentrated sulfuric
acid (20 mL) dropwise, ensuring the temperature does not exceed 10 °C.

 After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

e Pour the reaction mixture onto crushed ice (200 g) and neutralize with a saturated solution of
sodium carbonate until the pH is approximately 8.

o Extract the aqueous layer with dichloromethane (3 x 100 mL).

o Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure to yield crude 4-methoxy-3-nitropyridine.

 Purify the crude product by column chromatography on silica gel using a hexane-ethyl
acetate gradient.

Step 2: Amination of 4-Methoxy-3-nitropyridine to 2-Amino-4-methoxy-3-nitropyridine

 In a flame-dried three-neck flask equipped with a reflux condenser and a nitrogen inlet, add
liquid ammonia (100 mL) at -78 °C (dry ice/acetone bath).

o Add a catalytic amount of ferric nitrate.
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o Slowly add small pieces of sodium metal until a persistent blue color is observed, indicating
the formation of sodamide.

» Dissolve 4-methoxy-3-nitropyridine (15.4 g, 0.1 mol) in anhydrous diethyl ether (50 mL) and
add it dropwise to the sodamide suspension.

 After the addition, allow the mixture to slowly warm to room temperature and stir overnight
under a nitrogen atmosphere.

o Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
o Extract the product with ethyl acetate (3 x 100 mL).

o Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in
vacuo.

» Purify the residue by recrystallization from an appropriate solvent system (e.g.,
ethanol/water).

Step 3: Reduction of 2-Amino-4-methoxy-3-nitropyridine to 2,3-Diamino-4-methoxypyridine

e To a mixture of 2-amino-4-methoxy-3-nitropyridine (1.7 g, 0.01 mol) in ethanol (50 mL) and
water (10 mL), add iron powder (3.3 g, 0.06 mol) and a few drops of concentrated
hydrochloric acid.

» Heat the mixture to reflux with vigorous stirring for 4 hours.
o Monitor the reaction progress by thin-layer chromatography.

e Once the reaction is complete, filter the hot solution through a pad of celite to remove the
iron catalyst.

e Wash the celite pad with hot ethanol.
o Combine the filtrate and washings and remove the solvent under reduced pressure.

o Dissolve the residue in water and basify with sodium carbonate solution to pH 9.
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o Extract the product with ethyl acetate (3 x 50 mL).

» Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield
2,3-Diamino-4-methoxypyridine.

Purification Protocol

e The crude 2,3-Diamino-4-methoxypyridine can be purified by column chromatography on
silica gel using a dichloromethane/methanol gradient.

 Alternatively, recrystallization from a suitable solvent such as ethanol or an ethyl
acetate/hexane mixture can be employed.

» For the purification of the dihydrochloride salt, the free base can be dissolved in ethanol and
treated with an excess of ethanolic HCI. The resulting precipitate can be collected by filtration
and washed with cold ethanol.[4]

Analytical Characterization

No specific analytical data for 2,3-Diamino-4-methoxypyridine has been found in the
reviewed literature. The following sections provide predicted spectral characteristics based on
the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted *H NMR (in DMSO-de):

0 ~7.0-7.5 ppm (d, 1H): Aromatic proton at C5.

0 ~6.0-6.5 ppm (d, 1H): Aromatic proton at C6.

0 ~5.0-6.0 ppm (br s, 2H): Amino protons at C3.

0 ~4.0-5.0 ppm (br s, 2H): Amino protons at C2.

0 ~3.8 ppm (s, 3H): Methoxy protons.

Predicted 3C NMR (in DMSO-ds):
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0 ~150-160 ppm: C4 (attached to methoxy group).

0 ~140-150 ppm: C2 (attached to amino group).

0 ~130-140 ppm: C3 (attached to amino group).

0 ~110-120 ppm: C5.

0 ~100-110 ppm: C6.

0 ~55 ppm: Methoxy carbon.

Infrared (IR) Spectroscopy

Predicted Major IR Peaks (cm™2):

3450-3300: N-H stretching vibrations of the two amino groups (symmetric and asymmetric).

3050-3000: Aromatic C-H stretching.

2950-2850: Aliphatic C-H stretching of the methoxy group.

1620-1580: N-H scissoring and C=C/C=N ring stretching vibrations.

1250-1200: Aryl C-O stretching of the methoxy group.

Mass Spectrometry

Predicted Mass Spectrum:
e [M]*: Expected at m/z = 139.0746 (for CeHoNsO).
o [M+H]*: Expected at m/z = 140.0824.

o Fragmentation: Likely fragmentation patterns would involve the loss of the methoxy group (-
CHs, -OCHs) and potentially cleavage of the pyridine ring.

Potential Biological Activity and Signaling Pathways
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Direct experimental evidence for the biological activity of 2,3-Diamino-4-methoxypyridine is
currently unavailable. However, the diaminopyridine scaffold is a well-established
pharmacophore in various therapeutic areas.

Potential as an Enzyme Inhibitor

Many diaminopyrimidine and diaminopyridine derivatives are known to function as inhibitors of
dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[6] This inhibition
can lead to antimicrobial and anticancer effects.
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Caption: Potential inhibition of Dihydrofolate Reductase.

Potential Cytotoxic Activity

Substituted diaminopyridines and related heterocyclic compounds have been investigated for
their cytotoxic effects against various cancer cell lines.[7][8] The mechanism of action for such
compounds can be diverse, including the induction of apoptosis or cell cycle arrest.
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Caption: General workflow of potential cytotoxic activity.

Other Potential Activities

Derivatives of diaminopyridines have also been explored as inhibitors of other kinases, such as
Receptor Interacting Protein Kinase-2 (RIPK2), which is involved in inflammatory signaling
pathways.[9]

Conclusion

2,3-Diamino-4-methoxypyridine represents a chemical entity with potential for further
investigation in drug discovery. While direct experimental data is scarce, this guide provides a
foundational understanding of its likely characteristics and a framework for its synthesis and
analysis based on the chemistry of related compounds. Further research is warranted to
experimentally validate the proposed synthesis, fully characterize the compound, and explore
its biological activity profile. The information compiled herein serves as a valuable resource for
researchers embarking on studies involving this and similar substituted diaminopyridines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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